Compound Identification and Physicochemical Properties
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 1-(2-Fluoro-6-nitrophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of 1-(2-Fluoro-6-nitrophenyl)ethanone, a key chemical intermediate. It delves into its fundamental physicochemical properties, logical synthetic pathways, and core reactivity profile, which is dictated by the unique electronic interplay of its substituent groups. Furthermore, this guide explores its strategic applications as a versatile building block in medicinal chemistry and drug discovery, contextualized by the importance of fluorinated and nitroaromatic scaffolds. Essential safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting. The CAS number for this compound is 1214377-22-6.[1][2]
1-(2-Fluoro-6-nitrophenyl)ethanone is a substituted aromatic ketone. The presence of a fluorine atom and a nitro group ortho to each other on the phenyl ring, along with the acetyl group, creates a unique electronic environment that defines its chemical behavior and utility in synthesis.
| Property | Value | Source |
| CAS Number | 1214377-22-6 | [1][2] |
| IUPAC Name | 1-(2-fluoro-6-nitrophenyl)ethan-1-one | |
| Molecular Formula | C₈H₆FNO₃ | [2][3] |
| Molecular Weight | 183.14 g/mol | [2] |
| Monoisotopic Mass | 183.03317 Da | [3] |
| Physical Form | White to yellow powder, crystals, or liquid | |
| Purity | Typically ≥95% | |
| InChI Key | QWPQRRQXWHRCME-UHFFFAOYSA-N | [3] |
| SMILES | CC(=O)C1=C(C=CC=C1F)[O-] | [2][3] |
| Storage | Sealed in a dry place at room temperature | [1][2] |
Synthesis and Chemical Reactivity
The synthetic utility of 1-(2-Fluoro-6-nitrophenyl)ethanone stems from its predictable and versatile reactivity, which allows for selective modification at multiple sites on the molecule.
Proposed Synthetic Route: Friedel-Crafts Acylation
A common and efficient method for synthesizing aryl ketones is the Friedel-Crafts acylation. For this specific isomer, the logical starting material would be 1-fluoro-3-nitrobenzene. The reaction involves the introduction of an acetyl group onto the aromatic ring using an acetylating agent in the presence of a Lewis acid catalyst.
Caption: Proposed synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone.
Expert Insight: The directing effects of the substituents on 1-fluoro-3-nitrobenzene are crucial. The nitro group is a strong deactivating meta-director, while the fluorine atom is a deactivating ortho-, para-director. The acylation is expected to occur at the position ortho to the fluorine and meta to the nitro group (C2 position), which is the most activated and sterically accessible site, leading to the desired product. Careful control of temperature and catalyst stoichiometry is essential to prevent side reactions.
Core Reactivity Profile
The molecule's reactivity is governed by three primary functional regions: the activated aromatic ring, the electrophilic carbonyl carbon of the acetyl group, and the reducible nitro group.
Caption: Diversification potential in medicinal chemistry workflows.
This workflow demonstrates how researchers can leverage the distinct reactive sites to generate a multitude of derivatives. For example, reducing the nitro group first and then performing chemistry on the acetyl group leads to a different set of products than if the order of operations were reversed. This strategic flexibility is paramount in modern drug development. [4]
Safety, Handling, and Storage
Proper handling of 1-(2-Fluoro-6-nitrophenyl)ethanone is essential for laboratory safety. The following information is based on data for the compound and related chemical structures.
GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| (Source: Synthonix Corporation via Sigma-Aldrich) | |
Personal Protective Equipment (PPE) and Handling
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [5][6]* Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166. [7]* Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin contact. [5][7]Always inspect gloves before use.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [5][6]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [1][2][5]Store away from incompatible materials such as strong oxidizing agents and strong bases. [7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6]
Conclusion
1-(2-Fluoro-6-nitrophenyl)ethanone (CAS No. 1214377-22-6) is a strategically important intermediate for chemical synthesis. Its value is derived not from inherent biological activity, but from the versatile and predictable reactivity of its functional groups. The interplay between the activated aromatic ring, the modifiable acetyl group, and the reducible nitro group makes it a powerful scaffold. For researchers in drug discovery and medicinal chemistry, this compound offers a reliable starting point for generating diverse molecular architectures, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents.
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